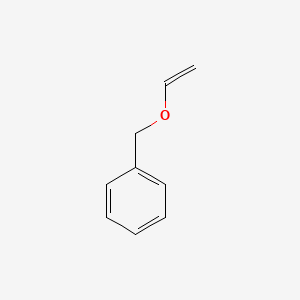
Benzyl vinyl ether
Cat. No. B3024430
Key on ui cas rn:
935-04-6
M. Wt: 134.17 g/mol
InChI Key: AZDCYKCDXXPQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07326513B2
Procedure details


Ethyl vinyl ether was mixed in benzyl alcohol, to which was then added mercury acetate, and the mixture was stirred at room temperature for 12 hours. The reaction mixture was extracted with ethyl acetate and the ethyl acetate extract was washed with water, followed by distillation in vacuo to obtain benzyl vinyl ether.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([O:3][CH2:4][CH3:5])=[CH2:2].C(O)[C:7]1[CH:12]=[CH:11]C=[CH:9][CH:8]=1>C([O-])(=O)C.[Hg+]>[CH:1]([O:3][CH2:4][C:5]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1)=[CH2:2] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Hg+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the ethyl acetate extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with water
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by distillation in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)OCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
